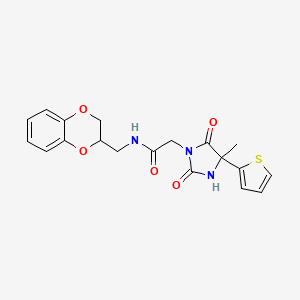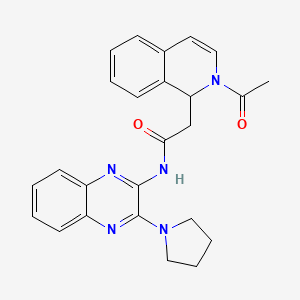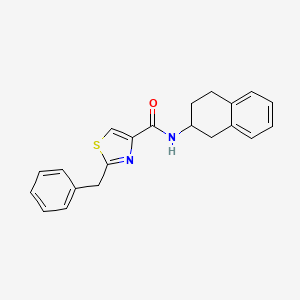![molecular formula C23H23N3O2 B7550549 N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide, also known as CCT251545, is a synthetic compound that has gained significant interest in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer cells. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide induces cell cycle arrest and apoptosis in cancer cells. Moreover, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been shown to inhibit the DNA repair pathway, which sensitizes cancer cells to chemotherapy drugs.
Biochemical and Physiological Effects:
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been well-tolerated and has not shown any significant toxicity.
実験室実験の利点と制限
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for combination therapy. However, there are some limitations to using N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Moreover, the long half-life of N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide may make it difficult to study its short-term effects.
将来の方向性
There are several future directions for research on N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide. One potential direction is to study its effects on other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Moreover, future studies could focus on optimizing the pharmacokinetic profile of N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide to improve its efficacy and reduce toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide in humans.
合成法
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide was first synthesized by a team of researchers led by Dr. Stefan Knapp at the University of Oxford. The synthesis method involves the reaction of 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid with N-cyclopropylcarbonyl-4-aminophenylalanine. The resulting intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to yield N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide.
科学的研究の応用
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs in preclinical models. N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(24-17-10-11-17)14-5-8-16(9-6-14)25-23(28)15-7-12-21-19(13-15)18-3-1-2-4-20(18)26-21/h5-9,12-13,17,26H,1-4,10-11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOPMCZNTLRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)



![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![N-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7550492.png)
![1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7550514.png)

![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide](/img/structure/B7550532.png)
![1-(4-chlorobenzoyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7550546.png)
![2-(4-chlorophenoxy)-2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7550547.png)
![methyl 5-acetyl-4-methyl-2-[2-oxo-2-(3-phenothiazin-10-ylpropylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B7550554.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)